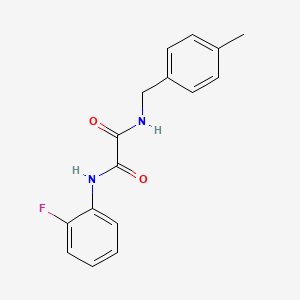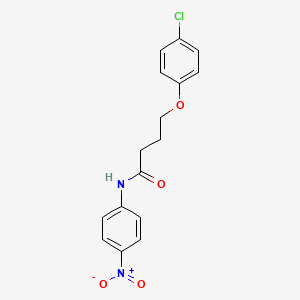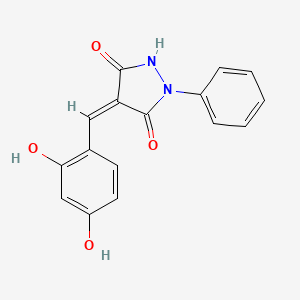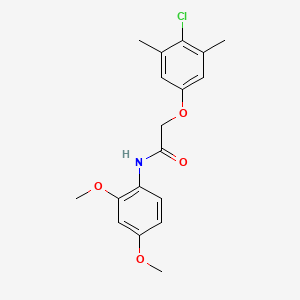
N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide, also known as FM2-176, is a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. This compound has been extensively studied for its pharmacological properties and has been found to have a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of various physiological processes such as glucose metabolism, immune response, and inflammation. By inhibiting DPP-IV, N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by decreasing the production of pro-inflammatory cytokines. N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide also inhibits angiogenesis, which is the process of new blood vessel formation, and has been shown to have anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide has several advantages for lab experiments. It has high potency and selectivity for DPP-IV, making it an ideal tool for studying the role of this enzyme in various physiological processes. However, one limitation of N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide is its low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide. One area of research is the development of more potent and selective inhibitors of DPP-IV. Another direction is to investigate the potential of N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide involves a multi-step process that includes the reaction of 2-fluoroaniline with benzyl chloride to form N-(2-fluorophenyl)benzylamine, which is then reacted with 4-methylbenzoyl chloride to form N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide has also been found to be effective in treating various diseases such as cancer, arthritis, and psoriasis.
Eigenschaften
IUPAC Name |
N'-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-11-6-8-12(9-7-11)10-18-15(20)16(21)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRZXIMNERDHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-N'-(4-methylbenzyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)



![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5233659.png)


![4,4,8-trimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5233683.png)
![N-1-naphthyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5233689.png)